molecular formula C21H28N2O4 B11090804 4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B11090804
M. Wt: 372.5 g/mol
InChI Key: AFMHFTYHDQLEPJ-UHFFFAOYSA-N
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Description

4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one involves multiple steps, typically starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . . Industrial production methods would likely involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The indole ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with various molecular targets. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context and the functional groups present on the compound .

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C21H28N2O4/c1-14-16(17-13-15(26-3)7-8-18(17)22-14)9-12-23-19(24)27-21(20(23,2)25)10-5-4-6-11-21/h7-8,13,22,25H,4-6,9-12H2,1-3H3

InChI Key

AFMHFTYHDQLEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN3C(=O)OC4(C3(C)O)CCCCC4

Origin of Product

United States

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